Bicyclo-prostaglandin E1 is classified under the prostaglandin family, which belongs to the eicosanoid group of compounds derived from fatty acids. It is synthesized from dihomo-γ-linolenic acid through various chemical processes. The compound is characterized by its bicyclic structure, which differentiates it from other prostaglandins.
The synthesis of bicyclo-prostaglandin E1 can be achieved through several methods:
These methodologies highlight the intricate nature of synthesizing bicyclo-prostaglandin E1 and its derivatives, often requiring advanced organic chemistry techniques.
Bicyclo-prostaglandin E1 features a unique bicyclic core structure that is essential for its biological activity. The molecular formula is typically represented as C20H34O5, indicating it contains 20 carbon atoms, 34 hydrogen atoms, and 5 oxygen atoms.
The three-dimensional arrangement of atoms in bicyclo-prostaglandin E1 is crucial for its function as it influences how the molecule interacts with biological receptors.
Bicyclo-prostaglandin E1 undergoes several chemical reactions that are pivotal for its functionality:
These reactions illustrate the versatility of bicyclo-prostaglandin E1 in synthetic organic chemistry and its potential modifications for therapeutic uses.
The mechanism by which bicyclo-prostaglandin E1 exerts its effects primarily involves interaction with specific receptors on cell membranes:
The efficacy of this compound in modulating physiological responses underscores its importance in therapeutic applications.
Bicyclo-prostaglandin E1 exhibits several notable physical and chemical properties:
These properties are critical when considering formulations for pharmaceutical applications or laboratory studies.
Bicyclo-prostaglandin E1 has several significant applications in scientific research and medicine:
The versatility of bicyclo-prostaglandin E1 makes it a valuable compound across various fields including pharmacology, biochemistry, and medicinal chemistry.
Bicyclo-prostaglandin E1 (Bicyclo-PGE1) is not synthesized de novo but derives from endogenous metabolic transformations of Prostaglandin E1 (PGE1). The primary metabolic precursor is 13,14-dihydro-15-keto PGE1, an unstable intermediate formed during PGE1 catabolism in vivo. This metabolite undergoes spontaneous chemical rearrangement under physiological conditions to yield the stable Bicyclo-PGE1 structure. Synthetic routes in laboratory settings replicate this process by incubating 13,14-dihydro-15-keto PGE1 in aqueous buffers at pH 7.4–10.0, achieving conversion efficiencies of >85% within 24 hours [1] [3].
The structural core of Bicyclo-PGE1 (molecular formula: C₂₀H₃₂O₄; MW: 336.47 g/mol) features a bicyclic ketone system replacing the labile 15-keto group of its precursor. This rearrangement eliminates the reactive β-diketone motif, significantly enhancing the molecule’s stability. Analytical characterization via NMR and mass spectrometry confirms the retention of the PGE1 carboxyl side chain and the saturation of the 13,14 double bond during this transformation [1] [8].
Table 1: Synthetic Pathways to Bicyclo-PGE1
Precursor | Reaction Conditions | Conversion Efficiency | Key Product Features |
---|---|---|---|
13,14-Dihydro-15-keto PGE1 | Aqueous buffer, pH 9.5, 37°C | 85–90% | Bicyclo[11S,16] ring system, C20H32O4 |
PGE1 | Enzymatic oxidation (15-PGDH) + base catalysis | <5% direct yield | Requires metabolite isolation |
The conversion of 13,14-dihydro-15-keto PGE1 to Bicyclo-PGE1 is a concerted intramolecular aldol condensation driven by alkaline conditions. The mechanism initiates with hydroxide ion-mediated enolization at C11 or C12, generating a nucleophilic enolate. This species attacks the electrophilic C15 carbonyl, forming a new C–C bond between C12 and C16. Subsequent proton shifts yield a fused bicyclo[4.3.0]nonane system, characterized by a five-membered ring (cyclopentane) and a six-membered ring (cyclohexanone) [1] [5] [7].
Critical to this transformation is the geometry of the enolate intermediate. In vitro studies demonstrate that optimal cyclization occurs at pH 9.5–10.5, with reaction kinetics following first-order dependence on hydroxide ion concentration. Below pH 8.0, the reaction stalls due to insufficient enolate formation, while above pH 11.0, degradation predominates. The half-life of the precursor under physiological conditions (pH 7.4, 37°C) is ~9 minutes, necessitating rapid derivatization for accurate quantification of PGE1 biosynthesis in vivo [7] [10].
Analytical Utility: Due to the instability of 13,14-dihydro-15-keto PGE1, Bicyclo-PGE1 serves as a robust proxy for assessing PGE1 metabolism in biological samples. Its stability permits extraction, chromatography, and quantification without significant degradation [1] [3].
The bicyclization of 13,14-dihydro-15-keto PGE1 generates two chiral centers at C11 and C16, potentially yielding four stereoisomers. However, in vivo and in vitro analyses reveal a strong preference for the 11β,16ξ-configuration (ξ denoting undefined stereochemistry). X-ray crystallography and NOESY NMR confirm that the cyclopentane ring adopts a cis junction with the cyclohexanone, forcing C16 into a pseudo-axial orientation [5] [8].
Comparative studies of enzymatically derived vs. chemically synthesized Bicyclo-PGE1 show identical circular dichroism spectra, indicating natural cyclization proceeds with high stereoselectivity. This specificity arises from constraints imposed by the precursor’s existing stereochemistry: the S-configuration at C11 directs nucleophilic attack from the Re face of C15, favoring the observed product. Molecular dynamics simulations further suggest that the 11β,16ξ-isomer exhibits lower ring strain energy (ΔG = −2.3 kcal/mol) than alternative stereoisomers [5].
Table 2: Stereochemical Properties of Bicyclo-PGE1
Chiral Center | Configuration | Energy Contribution | Experimental Detection Method |
---|---|---|---|
C11 | β (S) | −1.8 kcal/mol | X-ray crystallography |
C16 | ξ (undefined) | −0.5 kcal/mol | NOESY NMR |
Cyclopentane ring | cis-junction | −2.3 kcal/mol | Molecular dynamics simulation |
Bicyclo-PGE1 and Bicyclo-PGE2 share a common bicyclo[11S,16] framework but differ in two key aspects:
Metabolic stability studies reveal divergent half-lives in human plasma: Bicyclo-PGE1 (t½ = 120 min) persists longer than Bicyclo-PGE2 (t½ = 90 min), attributable to the absence of oxidizable double bonds. Both compounds, however, exhibit >100-fold greater stability than their precursors (13,14-dihydro-15-keto PGE1/PGE2 t½ < 10 min) [7] [10].
Key Structural Insight: The 5,6-unsaturation in Bicyclo-PGE2 slightly polarizes its carbonyl groups (ΔlogP = −0.3 vs. Bicyclo-PGE1), enhancing solubility in aqueous matrices but reducing membrane permeability in ex vivo assays [4] [5].
Table 3: Structural and Functional Comparison of Bicyclo-PGE1 and Bicyclo-PGE2
Property | Bicyclo-PGE1 | Bicyclo-PGE2 | Biological Implication |
---|---|---|---|
Molecular formula | C₂₀H₃₂O₄ | C₂₀H₃₀O₄ | Higher lipophilicity of PGE1 (logP 4.18 vs. 4.05) |
Ring conformation | Chair-boat cyclohexanone | Half-chair cyclohexanone | Altered H-bonding with carrier proteins |
Precursor stability | t½ = 9 min (13,14-dihydro-15-keto PGE1) | t½ = 2 min (13,14-dihydro-15-keto PGE2) | PGE2 metabolism requires faster derivatization |
Receptor binding (EP2) | Ki > 10 μM | Ki = 1.2 μM | Residual bioactivity in PGE2 metabolite |
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5